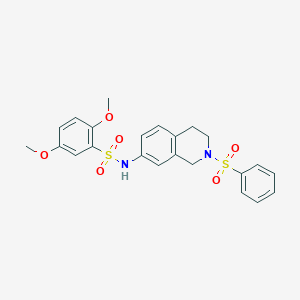

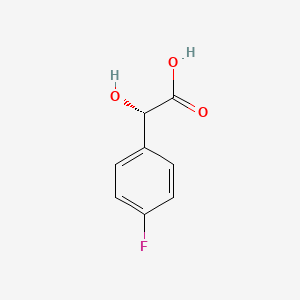

(Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as DBB, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DBB is a synthetic compound that has been synthesized through different methods, and its mechanism of action has been studied in detail.

Wissenschaftliche Forschungsanwendungen

Natural Source and Bioactivity

Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their natural occurrence and potent biological properties make them a focal point of chemical and pharmaceutical research, positioning these compounds as potential lead compounds in drug discovery. Notably, novel benzofuran derivatives have been explored for their anti-hepatitis C virus activity and anticancer applications, demonstrating the versatility and potential of these compounds in addressing various health conditions (Yu-hang Miao et al., 2019).

Antimicrobial Properties

Benzofuran derivatives have been identified as potent antimicrobial agents, with activity against a wide range of bacterial and fungal microorganisms. Their antimicrobial efficacy, compared with reference antibiotic drugs, highlights their potential in the development of new therapeutic agents to combat antibiotic resistance. The structure-activity relationship (SAR) studies of benzofuran compounds further elucidate the influence of electronic nature of substituents on their activity, underscoring the importance of molecular design in enhancing therapeutic activities (K. Dawood, 2019).

Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is another significant area of interest, with implications for mitigating oxidative stress and preventing cell impairment. Some benzofuran compounds have been studied for their ability to neutralize active oxygen species and halt free radical processes, potentially delaying or inhibiting the onset of diseases associated with oxidative stress. These findings suggest the utility of benzofuran derivatives in developing treatments or preventative measures against oxidative stress-related conditions (Runzeng Liu & S. Mabury, 2020).

Synthetic and Medicinal Chemistry

The synthesis and chemical transformations of benzofuran derivatives have been extensively explored, leading to the development of novel compounds with enhanced biological activities. The versatility of the benzofuran scaffold allows for the creation of a wide range of pharmacologically active molecules, including those with antitumor, antibacterial, and anti-inflammatory properties. The ongoing research and development of benzofuran derivatives in synthetic and medicinal chemistry underscore their potential as a source of new therapeutic agents (Asha Hiremathad et al., 2015).

Eigenschaften

IUPAC Name |

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2O4/c1-10(21)9-23-13-4-5-14-16(8-13)24-17(18(14)22)6-11-2-3-12(19)7-15(11)20/h2-8H,9H2,1H3/b17-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDYMTXCSXPAKB-FMQZQXMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2632996.png)

![1-(3-Morpholin-4-ylpropanoylamino)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2633005.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2633007.png)

![3-cyano-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2633010.png)

![N-{2-[2-(aminocarbothioyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2633011.png)

![N'-(1,3-Benzodioxol-5-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2633013.png)

![N-(sec-butyl)-1-{5-[(4-cyanobenzoyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2633015.png)

![(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2633016.png)